(4-Ethyl-2-methoxyphenyl)hydrazine
Description
(4-Ethyl-2-methoxyphenyl)hydrazine is an aromatic hydrazine derivative characterized by a hydrazine (-NH-NH₂) group attached to a substituted phenyl ring bearing a 4-ethyl and 2-methoxy substituent. Hydrazines are pivotal in organic synthesis, pharmaceuticals, and materials science due to their nucleophilic and redox-active nature . Substituents like methoxy (electron-donating) and ethyl (steric/electron-donating) groups influence reactivity, stability, and biological activity .
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(4-ethyl-2-methoxyphenyl)hydrazine |
InChI |
InChI=1S/C9H14N2O/c1-3-7-4-5-8(11-10)9(6-7)12-2/h4-6,11H,3,10H2,1-2H3 |
InChI Key |
BMXKWZAEXOEJPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)NN)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethyl-2-methoxyphenyl)hydrazine typically involves the reaction of 4-ethyl-2-methoxyaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction can be represented as follows:
4-Ethyl-2-methoxyaniline+Hydrazine hydrate→(4-Ethyl-2-methoxyphenyl)hydrazine
Industrial Production Methods: Industrial production of (4-Ethyl-2-methoxyphenyl)hydrazine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Ethyl-2-methoxyphenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzenes.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Azobenzenes
Reduction: Amines
Substitution: Substituted hydrazines
Scientific Research Applications
(4-Ethyl-2-methoxyphenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Ethyl-2-methoxyphenyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This property is exploited in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Hydrazine Derivatives
Structural and Electronic Features
Table 1: Substituent Effects on Key Properties
Key Insights :
- Methoxy Groups : The 2-methoxy group in (4-Ethyl-2-methoxyphenyl)hydrazine likely stabilizes the compound via resonance and reduces fragmentation under electron impact compared to nitro-substituted analogs .
Table 2: Reaction Yields and Conditions
Key Insights :
- Hydrazone Formation : Like phenylhydrazine, (4-Ethyl-2-methoxyphenyl)hydrazine is expected to form hydrazones with carbonyl compounds, but steric effects may reduce reaction rates compared to less hindered analogs .
- Coordination Chemistry : Ethyl and methoxy substituents may enhance metal coordination in complexes, as seen in hydrazine-metal salt studies (e.g., Co, Ni sulfates) .
Table 3: Toxicity Profiles
Key Insights :
- Substituent Impact: The ethyl and methoxy groups may reduce carcinogenicity compared to unsubstituted hydrazines (e.g., hydrazine itself) or nitro derivatives, as electron-donating groups often deactivate pro-carcinogenic metabolites .
- Occupational Hazards : While less volatile than UDMH or MMH, handling (4-Ethyl-2-methoxyphenyl)hydrazine requires precautions against inhalation and dermal exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
